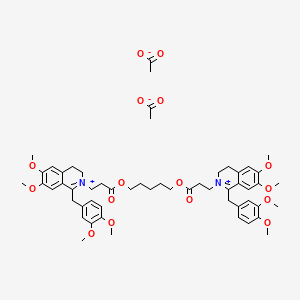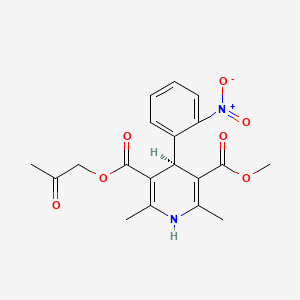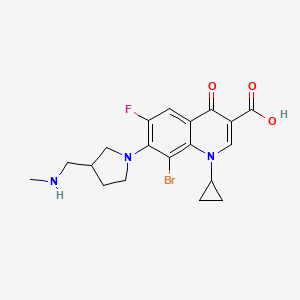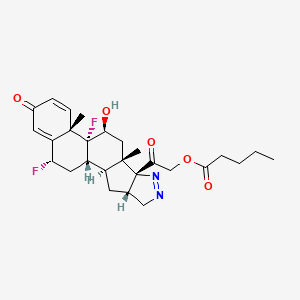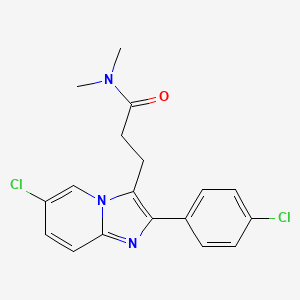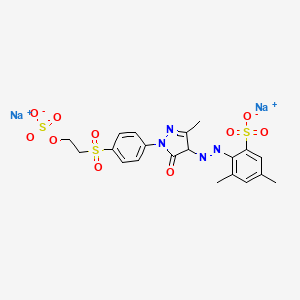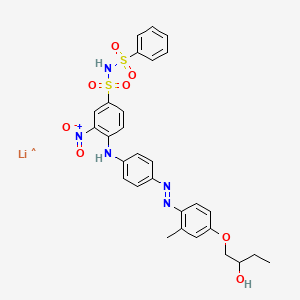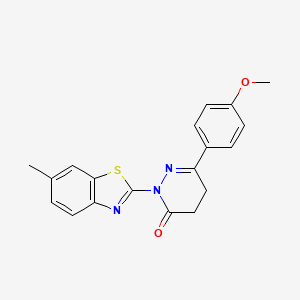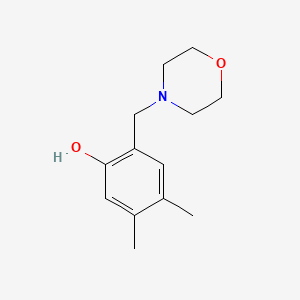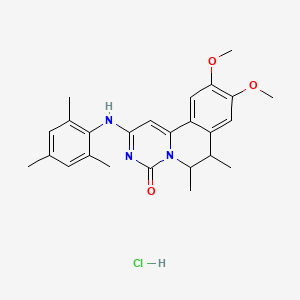
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-9,10-Dimethoxy-6,7-Dimethyl-2-((2,4,6-Trimethylphenyl)amino)-4H-Pyrimido(6,1-a)isoquinolin-4-on, Monohydrochlorid ist eine komplexe organische Verbindung mit der Summenformel C25H30ClN3O3 und einem Molekulargewicht von 455,983 g/mol Diese Verbindung ist für ihre einzigartigen strukturellen Merkmale bekannt, darunter ein Pyrimidoisoquinolin-Kern, mehrere Methoxy- und Methylgruppen sowie ein Trimethylphenylamino-Substituent.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von automatisierten Reaktoren und kontinuierlicher Flusschemie kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6,7-Dihydro-9,10-Dimethoxy-6,7-Dimethyl-2-((2,4,6-Trimethylphenyl)amino)-4H-Pyrimido(6,1-a)isoquinolin-4-on, Monohydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinonen oder anderen sauerstoffhaltigen Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer großen Bandbreite an Derivaten führt .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-9,10-Dimethoxy-6,7-Dimethyl-2-((2,4,6-Trimethylphenyl)amino)-4H-Pyrimido(6,1-a)isoquinolin-4-on, Monohydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung konzentriert sich auf das Potenzial der Verbindung als Therapeutikum für verschiedene Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von 6,7-Dihydro-9,10-Dimethoxy-6,7-Dimethyl-2-((2,4,6-Trimethylphenyl)amino)-4H-Pyrimido(6,1-a)isoquinolin-4-on, Monohydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung .
Wirkmechanismus
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4H-Pyrimido(6,1-a)isoquinolin-4-on-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Isochinolin-Derivate: Verbindungen mit dem Isochinolinker, aber ohne den Pyrimidoring.
Phenylamino-Derivate: Verbindungen mit Phenylaminogruppen, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit
6,7-Dihydro-9,10-Dimethoxy-6,7-Dimethyl-2-((2,4,6-Trimethylphenyl)amino)-4H-Pyrimido(6,1-a)isoquinolin-4-on, Monohydrochlorid ist aufgrund seiner spezifischen Kombination von strukturellen Merkmalen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
108445-44-9 |
|---|---|
Molekularformel |
C25H30ClN3O3 |
Molekulargewicht |
456.0 g/mol |
IUPAC-Name |
9,10-dimethoxy-6,7-dimethyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-13-8-14(2)24(15(3)9-13)26-23-12-20-19-11-22(31-7)21(30-6)10-18(19)16(4)17(5)28(20)25(29)27-23;/h8-12,16-17H,1-7H3,(H,26,27,29);1H |
InChI-Schlüssel |
YUDHVMVKGBKHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N2C(=CC(=NC2=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=C(C=C14)OC)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


